Target Protein-binding moiety 13

PROTAC synthesis linker conjugation FKBP12-targeting moiety

Target Protein-binding moiety 13 (CAS 1092369-24-8; also cataloged as SLF-amido-C2-COOH, PROTAC FKBP12-binding moiety 1, or SLF building block is a synthetic ligand of the FK506-binding protein (FKBP) family, with the molecular formula C34H44N2O9 and a molecular weight of 624.72 g/mol. It belongs to the class of PROTAC (Proteolysis Targeting Chimera) target-protein binding moieties and is supplied as a >98% pure powder, soluble in DMSO, with recommended storage at -20 °C.

Molecular Formula C34H44N2O9
Molecular Weight 624.7 g/mol
Cat. No. B12304800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTarget Protein-binding moiety 13
Molecular FormulaC34H44N2O9
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)O
InChIInChI=1S/C34H44N2O9/c1-6-34(2,3)31(40)32(41)36-19-8-7-12-25(36)33(42)45-26(15-13-22-14-16-27(43-4)28(20-22)44-5)23-10-9-11-24(21-23)35-29(37)17-18-30(38)39/h9-11,14,16,20-21,25-26H,6-8,12-13,15,17-19H2,1-5H3,(H,35,37)(H,38,39)
InChIKeyFTAKPNRZIJEFIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Target Protein-binding moiety 13: Chemical Identity and Baseline Characteristics for PROTAC Procurement


Target Protein-binding moiety 13 (CAS 1092369-24-8; also cataloged as SLF-amido-C2-COOH, PROTAC FKBP12-binding moiety 1, or SLF building block 2) is a synthetic ligand of the FK506-binding protein (FKBP) family, with the molecular formula C34H44N2O9 and a molecular weight of 624.72 g/mol . It belongs to the class of PROTAC (Proteolysis Targeting Chimera) target-protein binding moieties and is supplied as a >98% pure powder, soluble in DMSO, with recommended storage at -20 °C . The compound retains the core SLF pharmacophore—the FKBP12-recognition domain derived from half of the FK506 macrolide structure—while incorporating a terminal carboxylic acid functional group via an amido-C2 spacer, thereby enabling direct amide bond conjugation to amine-functionalized linkers or E3 ligase ligands during heterobifunctional degrader assembly [1]. This linker-ready architecture is the primary procurement-relevant distinction from the parent SLF molecule (CAS 195513-96-3, MW 524.65), which lacks a conjugation handle and requires additional synthetic modification prior to PROTAC construction.

Why Target Protein-binding moiety 13 Cannot Be Replaced by Parent SLF, FK506, or Alternative FKBP Ligands


FKBP12-directed PROTAC building blocks are not interchangeable. The parent SLF molecule (CAS 195513-96-3) provides the FKBP-binding pharmacophore but lacks a conjugation-competent functional group, meaning it cannot be directly linked to an E3 ligase ligand without de novo synthetic modification—adding cost, time, and batch-to-batch variability [1]. The natural product FK506 binds FKBP12 with a Ki of ~0.2 nM, approximately 13,000-fold tighter than SLF (IC50 = 2.6 µM); however, this affinity difference is mechanistically critical—FK506's high-affinity binding nucleates a ternary complex with calcineurin that causes immunosuppression, a confounding pharmacology irrelevant and potentially detrimental to targeted protein degradation studies . Shield-1 and AP1867-based moieties target the FKBP12 F36V mutant, not wild-type FKBP12, limiting their applicability to engineered cellular systems rather than endogenous protein degradation . Target Protein-binding moiety 13 occupies a unique procurement niche: it delivers verified FKBP12/FKBP51 binding with a pre-installed carboxylic acid conjugation handle, eliminating the need for custom synthesis of a linker-functionalized SLF derivative and providing batch-to-batch consistency essential for reproducible PROTAC assembly.

Target Protein-binding moiety 13: Quantitative Differentiation Evidence Against Closest Comparators


Linker-Ready Carboxylic Acid Functionality vs. Parent SLF Lacking Conjugation Handle

Target Protein-binding moiety 13 (SLF-amido-C2-COOH) possesses a terminal carboxylic acid functional group tethered via an amido-C2 (two-carbon) spacer from the SLF core, enabling direct amide bond formation with primary amines present on linker-E3 ligand conjugates [1]. In contrast, the parent SLF molecule (CAS 195513-96-3, MW 524.65) terminates as a methyl ester at the equivalent position and lacks any free carboxylic acid or amine handle, requiring additional synthetic steps (hydrolysis followed by coupling) to introduce a conjugation-competent functional group . This difference is not pharmacological but operational: procurement of the pre-functionalized building block eliminates 2–3 synthetic transformation steps that would otherwise incur yield losses (typical amide coupling step yields of 50–85%) and require intermediate purification and characterization [1].

PROTAC synthesis linker conjugation FKBP12-targeting moiety

FKBP12 Binding Affinity: 13,000-Fold Weaker Than FK506, Avoiding Immunosuppressive Confound

The SLF scaffold (which forms the pharmacophore of Target Protein-binding moiety 13) binds FKBP12 with an IC50 of 2.6 µM (2,600 nM), as determined by competitive fluorescence polarization assay . This is approximately 13,000-fold weaker than the natural macrolide ligand FK506, which binds FKBP12 with a Ki of ~0.2 nM and, upon forming the FKBP12-FK506 complex, potently inhibits the calcium/calmodulin-dependent protein phosphatase calcineurin (IC50 for calcineurin inhibition ~6 nM for the ternary complex), resulting in T-cell activation blockade and clinical immunosuppression . SLF lacks the calcineurin-binding effector domain of FK506 and does not inhibit calcineurin even when bound to FKBP12, a property confirmed by the absence of immunosuppressive activity in cellular assays [1]. This affinity differential is mechanistically essential for PROTAC applications: the weaker FKBP12 binding (micromolar vs. sub-nanomolar) is sufficient to recruit the E3 ligase machinery for ubiquitination and degradation without triggering calcineurin-mediated signaling artifacts that confound phenotypic interpretation.

FKBP12 binding affinity immunosuppression avoidance PROTAC ligand selection

Dual FKBP12/FKBP51 Recognition vs. Mutant-Specific Ligands (Shield-1/AP1867)

SLF-based ligands (including Target Protein-binding moiety 13) recognize both wild-type FKBP12 (IC50 = 2.6 µM) and FKBP51 (binding affinity = 3.1 µM), as measured by fluorescence polarization . This dual FKBP recognition profile differs fundamentally from Shield-1, which binds the engineered FKBP12 F36V mutant with a Kd of 2.4 nM but shows negligible affinity for wild-type FKBP12, and from AP1867-based moieties such as AP1867-2-(carboxymethoxy) and AP1867-3-(aminoethoxy), which are directed specifically to the FKBP12 F36V mutant . The practical consequence for procurement is that Shield-1 and AP1867 derivatives are restricted to engineered cellular systems expressing mutant FKBP (e.g., dTAG systems), whereas Target Protein-binding moiety 13 enables PROTAC-mediated degradation of endogenous, unmodified FKBP12 across diverse cell lines and potentially in vivo models.

FKBP isoform selectivity wild-type FKBP12 PROTAC target scope

Validated Scaffold in PROTAC Degraders: dFKBP-1 and KB02-SLF Performance Benchmarks

The SLF scaffold—identical in pharmacophore to Target Protein-binding moiety 13—is the FKBP12-recruiting element in multiple independently validated PROTAC degraders, establishing the scaffold's fitness for targeted protein degradation . dFKBP-1 (SLF linked to a thalidomide-based cereblon ligand) achieves >80% FKBP12 protein reduction at 0.1 µM and ~50% reduction at 0.01 µM in MV4;11 leukemia cells, with a reported DC50 of 10 nM [1]. KB02-SLF, an electrophilic PROTAC that covalently engages the E3 ligase DCAF16, promotes nuclear FKBP12 degradation with a DC50 of ~2 µM in HEK293T cells, and degradation is blocked by the proteasome inhibitor MG132 and the neddylation inhibitor MLN4924, confirming mechanism [2]. These benchmarks validate that the SLF binding moiety, when conjugated to an appropriate E3 ligase ligand, yields potent and mechanistically specific degraders—an evidence base that simpler FKBP12 binders lacking PROTAC validation cannot provide.

PROTAC degrader validation FKBP12 degradation DC50 SLF scaffold efficacy

Purity Specification: >98% HPLC vs. Typical Research-Grade Building Blocks

Target Protein-binding moiety 13 is supplied with a purity specification of >98% as determined by HPLC, with supporting Certificate of Analysis documentation [1]. This purity threshold exceeds the typical >95% specification common for research-grade PROTAC building blocks and is important because residual impurities (<2% total) in the FKBP12-binding moiety can propagate through multi-step PROTAC synthesis, resulting in byproducts that co-purify with the final degrader and confound cellular activity measurements [2]. Purity specifications for closely related building blocks vary: SLF (parent) is typically supplied at ≥98% (consistent), while some linker-modified SLF derivatives from non-specialist suppliers may carry lower purity guarantees (≥95%) without detailed impurity profiling .

PROTAC building block purity quality control batch consistency

Target Protein-binding moiety 13: Evidence-Backed Application Scenarios for Scientific Procurement


PROTAC degrader synthesis targeting endogenous, wild-type FKBP12 in unmodified cell lines

Target Protein-binding moiety 13 is the recommended FKBP12-recruiting building block when the objective is to construct a PROTAC degrader that targets endogenous, wild-type FKBP12 in any standard cell line (e.g., HEK293T, HeLa, MV4;11). The SLF scaffold binds wild-type FKBP12 (IC50 = 2.6 µM) and FKBP51 (3.1 µM), unlike Shield-1 or AP1867-based moieties that require engineered expression of the FKBP12 F36V mutant . The pre-installed carboxylic acid handle on the amido-C2 linker enables direct amide conjugation to an amine-containing linker-E3 ligand construct, minimizing synthetic complexity [1]. Researchers who have attempted to use parent SLF for PROTAC synthesis faced the additional burden of ester hydrolysis and coupling—steps eliminated by procurement of this pre-functionalized building block [2].

FKBP12 degradation studies requiring avoidance of calcineurin-mediated immunosuppressive confounds

In experimental systems where FKBP12 degradation must be achieved without triggering calcineurin inhibition—such as T-cell biology, immunology, or any assay where NFAT signaling is a readout—Target Protein-binding moiety 13 provides a distinct advantage over FK506. FK506 binds FKBP12 with sub-nanomolar affinity (Ki ≈ 0.2 nM) and the resulting FKBP12-FK506 complex potently inhibits calcineurin (IC50 ≈ 6 nM), causing immunosuppression that confounds phenotypic interpretation . SLF, and by extension Target Protein-binding moiety 13, binds FKBP12 with ~13,000-fold weaker affinity and lacks the calcineurin-binding effector domain, so it does not inhibit calcineurin or suppress T-cell activation [1]. This makes it the appropriate FKBP12-binding moiety for PROTAC studies in immune-competent cellular models.

Structure-activity relationship (SAR) campaigns for FKBP12 PROTAC optimization

Target Protein-binding moiety 13 is suitable as a fixed FKBP12-binding module in SAR studies where the linker length, linker composition, or E3 ligase ligand is systematically varied. The >98% purity specification ensures that observed differences in degradation potency (DC50) or efficacy (Dmax) across PROTAC variants can be attributed to linker/E3 ligase design rather than variability in the FKBP12-binding moiety. The validated incorporation of the identical SLF scaffold in dFKBP-1 (DC50 = 10 nM) and KB02-SLF (DC50 ≈ 2 µM) provides reference benchmarks for SAR optimization efforts [1]. Researchers conducting head-to-head comparisons of different E3 ligase ligands (e.g., cereblon vs. VHL vs. DCAF16 recruiters) benefit from using a uniform FKBP12-binding moiety to isolate the contribution of the E3 ligase engagement to overall degradation efficiency.

Parallel synthesis or library production of FKBP12-targeting PROTACs

For medium-throughput parallel synthesis of FKBP12-targeting PROTAC libraries, Target Protein-binding moiety 13 offers operational advantages over custom-synthesized FKBP12 ligands. The compound is supplied as a stable powder (storage at -20°C), soluble in DMSO at standard stock concentrations (typically 10–50 mM), and compatible with standard amide coupling chemistry (e.g., HATU/DIPEA or EDC/HOBt) for conjugation to a panel of amine-terminated linker-E3 ligand constructs . The defined molecular weight (624.72 g/mol) and available analytical characterization (HPLC, MS) allow precise stoichiometric calculations for library synthesis [1]. This is in contrast to using FK506 or Shield-1 scaffolds, which would require additional synthetic manipulation to introduce linker-compatible functionality prior to library production [2].

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